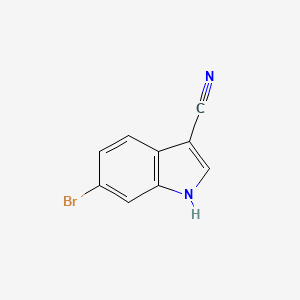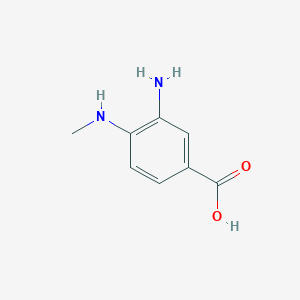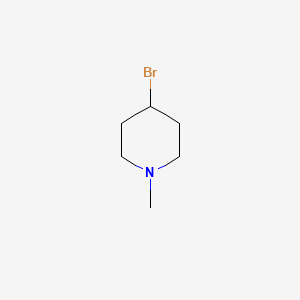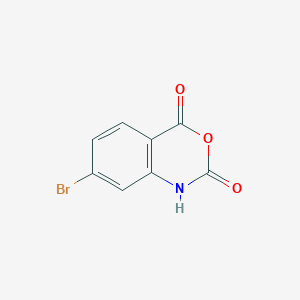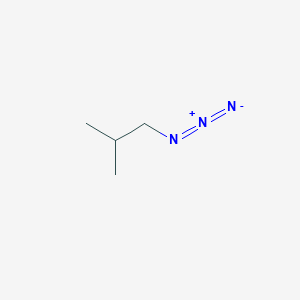
Azido-isobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-isobutane is an organic compound characterized by the presence of an azido group (-N₃) attached to an isobutane backbone The azido group is a linear, polyatomic anion consisting of three nitrogen atoms
Applications De Recherche Scientifique
Azido-isobutane has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the development of high-performance molecular materials and functionalized molecular probes.
Biology and Medicine: Utilized in bioorthogonal click chemistry for labeling and imaging biomolecules.
Mécanisme D'action
Target of Action
Azido-isobutane, similar to other azido compounds, is known for its high reactivity and versatility in chemical reactions . . Azido compounds are generally known to interact with various biological targets, depending on their structure and the biological system in which they are introduced .
Mode of Action
Azides are known for their ability to participate in click chemistry, a type of chemical reaction characterized by its bioorthogonality, biocompatibility, specificity, and rapid kinetics . In these reactions, azides can act as nucleophiles, reacting with various electrophiles to form new covalent bonds .
Biochemical Pathways
For instance, azides can be used as a bioorthogonal reporter moiety for site-specific labeling and functionalization of biomolecules . This allows for the probing of various biological processes, including the structure, dynamics, and localization of biomolecules .
Pharmacokinetics
For instance, Zidovudine, an azido-containing antiretroviral drug, has been shown to have improved bioavailability and pharmacokinetic parameters when delivered via lactoferrin nanoparticles .
Result of Action
For instance, azides can serve as “masked” amines, allowing for the formation of C-N bonds in nucleophilic substitution reactions .
Action Environment
It is known that the reactivity of azides can be tamed by intramolecular hydrogen bonding, allowing for site-selective conjugation of unhindered diazides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azido-isobutane can be synthesized through the nucleophilic substitution reaction of isobutyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The general reaction is as follows:
(CH₃)₂CHCH₂X+NaN₃→(CH₃)₂CHCH₂N₃+NaX
where X represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the azidation of isobutyl alcohols to produce this compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Azido-isobutane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: this compound can be reduced to isobutylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products:
Isobutylamine: Formed through reduction.
Triazoles: Formed through cycloaddition with alkynes.
Comparaison Avec Des Composés Similaires
Azido-isobutane can be compared with other azido compounds, such as azido-benzene and azido-cyclohexane. While all these compounds contain the azido group, their reactivity and applications differ due to the nature of their respective backbones:
Azido-benzene: Used in the synthesis of aromatic azides and as a precursor for various heterocycles.
Azido-cyclohexane: Employed in the synthesis of cyclohexylamines and other nitrogen-containing compounds.
This compound is unique due to its branched isobutane backbone, which imparts different steric and electronic properties compared to linear or aromatic azides. This uniqueness makes this compound particularly useful in specific organic synthesis and materials science applications .
Propriétés
IUPAC Name |
1-azido-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMIKDVSNKOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483016 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-31-2 |
Source


|
| Record name | azido-isobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



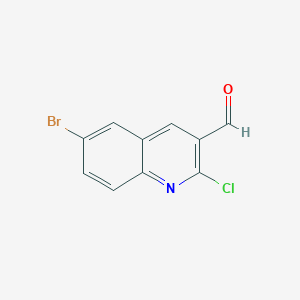
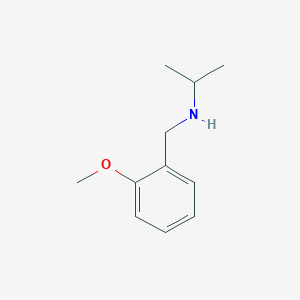
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
